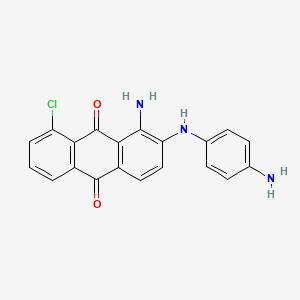
Ketorolac tromethamine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketorolac tromethamine, (S)- is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, often in postoperative settings. Unlike many other NSAIDs, ketorolac tromethamine, (S)- is notable for its efficacy in reducing pain without the sedative effects associated with opioids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ketorolac tromethamine, (S)- typically involves the following steps:
Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine ring structure. This is often achieved through a condensation reaction.
Benzoylation: The pyrrolizine intermediate is then subjected to benzoylation to introduce the benzoyl group.
The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of ketorolac tromethamine, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Ketorolac tromethamine, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, although these are less common in typical pharmaceutical applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of ketorolac tromethamine, (S)-, which may have altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .
Aplicaciones Científicas De Investigación
Ketorolac tromethamine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Researchers study its effects on cellular processes, particularly inflammation and pain signaling pathways.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in pain management.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mecanismo De Acción
Ketorolac tromethamine, (S)- exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, ketorolac tromethamine, (S)- effectively reduces pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ketorolac tromethamine, (S)-.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
Ketorolac tromethamine, (S)- is unique in its potency and rapid onset of action. It is particularly effective for short-term pain management, making it a preferred choice in acute settings. Unlike some other NSAIDs, it is less commonly associated with gastrointestinal side effects when used for short durations .
Propiedades
Número CAS |
156699-13-7 |
|---|---|
Fórmula molecular |
C19H24N2O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 |
Clave InChI |
BWHLPLXXIDYSNW-MERQFXBCSA-N |
SMILES isomérico |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O.C(C(CO)(CO)N)O |
SMILES canónico |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)


![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)



![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
